(2E)-3-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxyphenyl}prop-2-enoic acid
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Overview
Description
(2E)-3-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxyphenyl}prop-2-enoic acid is an organic compound that belongs to the class of phenylpropanoids This compound is characterized by the presence of a 3,4-dichlorobenzyl group, a methoxy group, and a propenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxyphenyl}prop-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichlorobenzyl alcohol and 3-methoxyphenol.
Etherification: The 3,4-dichlorobenzyl alcohol is reacted with 3-methoxyphenol in the presence of a base such as potassium carbonate to form the ether linkage.
Aldol Condensation: The resulting ether is then subjected to an aldol condensation reaction with acrolein in the presence of a base such as sodium hydroxide to form the propenoic acid moiety.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the propenoic acid moiety, converting it into the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
(2E)-3-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxyphenyl}prop-2-enoic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anti-inflammatory and anticancer properties.
Material Science: It is used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of (2E)-3-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxyphenyl}prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase enzymes, while its anticancer effects could involve the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: An ester of acetoacetic acid used in various organic syntheses.
2,4-Dibromo-3,6-dimethyl-phenylamine: A compound with similar aromatic substitution patterns.
Uniqueness
(2E)-3-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxyphenyl}prop-2-enoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dichlorobenzyl and methoxy groups, along with the propenoic acid moiety, make it a versatile compound for various applications.
Properties
Molecular Formula |
C17H14Cl2O4 |
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Molecular Weight |
353.2 g/mol |
IUPAC Name |
(E)-3-[4-[(3,4-dichlorophenyl)methoxy]-3-methoxyphenyl]prop-2-enoic acid |
InChI |
InChI=1S/C17H14Cl2O4/c1-22-16-9-11(4-7-17(20)21)3-6-15(16)23-10-12-2-5-13(18)14(19)8-12/h2-9H,10H2,1H3,(H,20,21)/b7-4+ |
InChI Key |
CRBZHNUMZHTEED-QPJJXVBHSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)O)OCC2=CC(=C(C=C2)Cl)Cl |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)O)OCC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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